molecular formula C13H20N2OS B4653586 N-(1-ethyl-4-piperidinyl)-2-(2-thienyl)acetamide

N-(1-ethyl-4-piperidinyl)-2-(2-thienyl)acetamide

Cat. No. B4653586
M. Wt: 252.38 g/mol
InChI Key: RCPJLQPSTLXXSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-ethyl-4-piperidinyl)-2-(2-thienyl)acetamide, also known as Etifoxine, is a synthetic anxiolytic drug that has been widely used in Europe and Asia for the treatment of anxiety disorders. Etifoxine has been shown to have anxiolytic, anti-inflammatory, and neuroprotective effects.

Mechanism of Action

The exact mechanism of action of N-(1-ethyl-4-piperidinyl)-2-(2-thienyl)acetamide is not fully understood. However, it is believed to act on the GABAergic system by enhancing the activity of GABA-A receptors. N-(1-ethyl-4-piperidinyl)-2-(2-thienyl)acetamide has been shown to increase the binding of GABA to GABA-A receptors, leading to an increase in chloride ion influx and hyperpolarization of the neuronal membrane. This results in a decrease in neuronal excitability and a reduction in anxiety-like behavior.
Biochemical and Physiological Effects:
N-(1-ethyl-4-piperidinyl)-2-(2-thienyl)acetamide has been shown to have several biochemical and physiological effects. It has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. N-(1-ethyl-4-piperidinyl)-2-(2-thienyl)acetamide has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). Additionally, N-(1-ethyl-4-piperidinyl)-2-(2-thienyl)acetamide has been shown to have neuroprotective effects by reducing oxidative stress and apoptosis in neuronal cells.

Advantages and Limitations for Lab Experiments

One advantage of using N-(1-ethyl-4-piperidinyl)-2-(2-thienyl)acetamide in lab experiments is its anxiolytic effect, which can be useful in studies involving anxiety-related behaviors. N-(1-ethyl-4-piperidinyl)-2-(2-thienyl)acetamide has also been shown to have anti-inflammatory and neuroprotective effects, which can be useful in studies involving neuroinflammation and neurodegeneration. However, one limitation of using N-(1-ethyl-4-piperidinyl)-2-(2-thienyl)acetamide in lab experiments is its low solubility in water, which can make it difficult to administer to animals.

Future Directions

There are several future directions for research on N-(1-ethyl-4-piperidinyl)-2-(2-thienyl)acetamide. One direction is to further elucidate its mechanism of action, particularly its effects on the GABAergic system. Another direction is to investigate its potential as a treatment for neuroinflammatory and neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, there is a need for more clinical trials to evaluate the efficacy and safety of N-(1-ethyl-4-piperidinyl)-2-(2-thienyl)acetamide in the treatment of anxiety disorders.

Scientific Research Applications

N-(1-ethyl-4-piperidinyl)-2-(2-thienyl)acetamide has been extensively studied for its anxiolytic effects in preclinical and clinical trials. In animal models, N-(1-ethyl-4-piperidinyl)-2-(2-thienyl)acetamide has been shown to reduce anxiety-like behavior in the elevated plus maze and the light-dark box tests. In clinical trials, N-(1-ethyl-4-piperidinyl)-2-(2-thienyl)acetamide has been shown to be effective in reducing symptoms of anxiety disorders, including generalized anxiety disorder, social anxiety disorder, and post-traumatic stress disorder. N-(1-ethyl-4-piperidinyl)-2-(2-thienyl)acetamide has also been studied for its anti-inflammatory and neuroprotective effects.

properties

IUPAC Name

N-(1-ethylpiperidin-4-yl)-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2OS/c1-2-15-7-5-11(6-8-15)14-13(16)10-12-4-3-9-17-12/h3-4,9,11H,2,5-8,10H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCPJLQPSTLXXSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1)NC(=O)CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-ethylpiperidin-4-yl)-2-(thiophen-2-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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